Germane, tetrakis(pentafluorophenyl)-

概要

説明

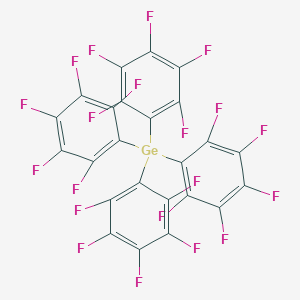

Germane, tetrakis(pentafluorophenyl)- is an organogermanium compound characterized by the presence of four pentafluorophenyl groups attached to a central germanium atom. This compound is notable for its unique structural and electronic properties, which make it a subject of interest in various fields of scientific research and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Germane, tetrakis(pentafluorophenyl)- typically involves the reaction of germanium tetrachloride with pentafluorophenyl lithium or pentafluorophenyl magnesium bromide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the formation of unwanted by-products. The reaction conditions often include low temperatures to control the reactivity of the pentafluorophenyl reagents and to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of Germane, tetrakis(pentafluorophenyl)- follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and the use of specialized equipment to maintain the required reaction conditions. The purification of the product is achieved through techniques such as recrystallization or chromatography to obtain high-purity Germane, tetrakis(pentafluorophenyl)- suitable for various applications.

化学反応の分析

Types of Reactions

Germane, tetrakis(pentafluorophenyl)- undergoes several types of chemical reactions, including:

Substitution Reactions: The pentafluorophenyl groups can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The germanium center can be oxidized to higher oxidation states using oxidizing agents.

Reduction Reactions: The compound can be reduced to form lower oxidation state germanium species.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The reactions are typically carried out in polar solvents such as tetrahydrofuran or dichloromethane.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve selective oxidation.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in non-polar solvents to facilitate reduction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized germanium compounds, while oxidation and reduction reactions result in different oxidation state species of germanium.

科学的研究の応用

Germane, tetrakis(pentafluorophenyl)- has a wide range of scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in various organic transformations.

Biology: The compound’s unique electronic properties make it a candidate for studying biological interactions at the molecular level.

Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.

Industry: Germane, tetrakis(pentafluorophenyl)- is used in the production of advanced materials, including polymers and electronic components, due to its stability and reactivity.

作用機序

The mechanism by which Germane, tetrakis(pentafluorophenyl)- exerts its effects involves the interaction of the germanium center with various molecular targets. The pentafluorophenyl groups enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The pathways involved include coordination with metal centers, electron transfer processes, and the formation of reactive intermediates that facilitate subsequent transformations.

類似化合物との比較

Similar Compounds

Tetrakis(pentafluorophenyl)borate: Similar in structure but with boron as the central atom.

Tetrakis(pentafluorophenyl)silane: Similar in structure but with silicon as the central atom.

Tetrakis(pentafluorophenyl)phosphonium: Similar in structure but with phosphorus as the central atom.

Uniqueness

Germane, tetrakis(pentafluorophenyl)- is unique due to the presence of germanium, which imparts distinct electronic and structural properties compared to its boron, silicon, and phosphorus analogs

生物活性

Germane, tetrakis(pentafluorophenyl)- is a compound that has garnered attention in the field of medicinal chemistry and materials science due to its unique structural characteristics and potential biological applications. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from various research studies and findings.

Chemical Structure and Properties

Germane, tetrakis(pentafluorophenyl)- is characterized by its tetrakis substitution on a germanium atom with four pentafluorophenyl groups. The presence of fluorine atoms in the phenyl rings enhances the compound's electronic properties, making it a candidate for various chemical reactions and biological interactions.

Antitumor Activity

One of the most notable areas of research regarding tetrakis(pentafluorophenyl)-porphyrin derivatives, including germane, involves their antitumor properties . Studies have shown that these compounds can generate singlet oxygen (), which is crucial in photodynamic therapy (PDT). The mechanism involves the absorption of light by the porphyrin structure, leading to the production of that induces cytotoxic effects on cancer cells.

- Case Study : A study evaluated the biological efficacy of a radio-labeled version of tetrakis(pentafluorophenyl)-porphyrin complex in imaging and treating tumors. The results indicated significant tumor localization and reduction in tumor size upon PDT application, highlighting its potential as an imaging agent and therapeutic compound .

The biological activity of germane, tetrakis(pentafluorophenyl)- can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Upon excitation, the compound can produce ROS, which are known to damage cellular components leading to apoptosis in cancer cells.

- Targeting Specificity : The unique structure allows for selective targeting of cancer cells while sparing normal tissues, which is critical for minimizing side effects during treatment.

Synthesis and Characterization

The synthesis of germane derivatives often involves nucleophilic aromatic substitution reactions. For example, researchers have successfully synthesized tetrakis(pentafluorophenyl)porphyrin derivatives through reactions with thiol-containing peptides, demonstrating their utility in creating cyclic peptide systems that may enhance bioactivity .

Comparative Studies

Future Directions

Research into germane, tetrakis(pentafluorophenyl)- is ongoing, with potential applications extending beyond oncology into fields such as materials science and nanotechnology. Future studies may focus on:

- Enhanced Delivery Systems : Investigating formulations that improve the bioavailability and targeting capabilities of these compounds.

- Combination Therapies : Exploring synergistic effects when combined with other therapeutic agents to enhance efficacy against resistant cancer types.

特性

IUPAC Name |

tetrakis(2,3,4,5,6-pentafluorophenyl)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24F20Ge/c25-1-5(29)13(37)21(14(38)6(1)30)45(22-15(39)7(31)2(26)8(32)16(22)40,23-17(41)9(33)3(27)10(34)18(23)42)24-19(43)11(35)4(28)12(36)20(24)44 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYUUGNMDKOLMEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)[Ge](C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24F20Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90329893 | |

| Record name | Germane, tetrakis(pentafluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90329893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

740.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1452-12-6 | |

| Record name | Germane, tetrakis(pentafluorophenyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Germane, tetrakis(pentafluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90329893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。